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Compound of Interest

Compound Name:
1-(3,4-

Dimethoxycinnamoyl)piperidine

Cat. No.: B168512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

bioactive compound 1-(3,4-Dimethoxycinnamoyl)piperidine. This information is critical for its

identification, characterization, and quality control in research and development settings. The

data presented herein is based on established spectroscopic principles and data from closely

related analogs, providing a robust framework for professionals in medicinal chemistry and

drug discovery.

Chemical Structure and Properties
1-(3,4-Dimethoxycinnamoyl)piperidine is a naturally occurring amide alkaloid found in plants

of the Piper genus, notably Piper longum L.[1]. It can also be synthesized, and these synthetic

analogs have shown antimicrobial and antioxidant activities[2]. The molecule consists of a

piperidine ring connected via an amide linkage to a 3,4-dimethoxycinnamoyl group[3].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b168512?utm_src=pdf-interest
https://www.benchchem.com/product/b168512?utm_src=pdf-body
https://www.benchchem.com/product/b168512?utm_src=pdf-body
https://www.ambeed.com/products/1-%283%2C4-dimethoxycinnamoyl%29piperidine.html
https://www.medchemexpress.com/1-3-4-dimethoxycinnamoyl-piperidine.html
https://www.vulcanchem.com/product/vc21264548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₆H₂₁NO₃

Molecular Weight 275.34 g/mol

CAS Number 128261-84-7

Appearance Oil

Solubility
Soluble in Chloroform, Dichloromethane, Ethyl

Acetate, DMSO, Acetone[3]

Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1-(3,4-Dimethoxycinnamoyl)piperidine. This data is

essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of

different types of protons and their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.6 - 7.0 m 3H Ar-H

~ 7.5 (d, J≈15 Hz) d 1H H-α (vinylic)

~ 6.8 (d, J≈15 Hz) d 1H H-β (vinylic)

~ 3.9 s 6H 2 x OCH₃

~ 3.6 t 4H H-2', H-6' (piperidine)

~ 1.6 m 6H
H-3', H-4', H-5'

(piperidine)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon

environments in the molecule.

Chemical Shift (δ) ppm Assignment

~ 166 C=O (amide)

~ 150 - 148 Ar-C (quaternary, C-O)

~ 142 C-α (vinylic)

~ 128 - 120 Ar-CH

~ 118 C-β (vinylic)

~ 112 - 110 Ar-CH

~ 56 OCH₃

~ 47, 43 C-2', C-6' (piperidine)

~ 27, 26, 25 C-3', C-4', C-5' (piperidine)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3010 - 2930 Medium
C-H stretch (aromatic and

aliphatic)

~ 1650 - 1610 Strong C=O stretch (amide)

~ 1600 - 1580 Medium-Strong
C=C stretch (aromatic and

vinylic)

~ 1520 Medium Aromatic C=C stretch

~ 1260 Strong C-O stretch (aryl ether)

~ 1140 Strong C-O stretch (aryl ether)

~ 1025 Medium C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. For a related compound, 1-(3,4,5-

Trimethoxycinnamoyl)piperidine, prominent peaks are observed at m/z 305 (M+), 222, and

221[4].

Expected Fragmentation for 1-(3,4-Dimethoxycinnamoyl)piperidine:

m/z Assignment

275 [M]⁺ (Molecular Ion)

191 [M - piperidine]⁺

177 [3,4-dimethoxystyryl]⁺

84 [piperidine - H]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-(3,4-Dimethoxycinnamoyl)piperidine in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of

the neat oil sample directly onto the ATR crystal.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire

the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe or after separation using Gas Chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole).
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Data Analysis: The resulting mass spectrum will plot the relative abundance of ions versus

their m/z values.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(3,4-
Dimethoxycinnamoyl)piperidine.

Workflow for Spectroscopic Analysis of 1-(3,4-Dimethoxycinnamoyl)piperidine
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

1-(3,4-Dimethoxycinnamoyl)piperidine.

This guide serves as a foundational resource for professionals engaged in the study and

application of 1-(3,4-Dimethoxycinnamoyl)piperidine, facilitating its accurate identification

and use in further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b168512?utm_src=pdf-body
https://www.benchchem.com/product/b168512?utm_src=pdf-body
https://www.benchchem.com/product/b168512?utm_src=pdf-custom-synthesis
https://www.ambeed.com/products/1-%283%2C4-dimethoxycinnamoyl%29piperidine.html
https://www.medchemexpress.com/1-3-4-dimethoxycinnamoyl-piperidine.html
https://www.vulcanchem.com/product/vc21264548
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3_4_5-Trimethoxycinnamoyl_piperidine
https://www.benchchem.com/product/b168512#1-3-4-dimethoxycinnamoyl-piperidine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b168512#1-3-4-dimethoxycinnamoyl-piperidine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b168512#1-3-4-dimethoxycinnamoyl-piperidine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b168512#1-3-4-dimethoxycinnamoyl-piperidine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b168512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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